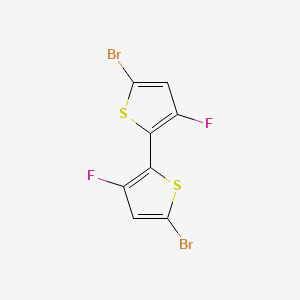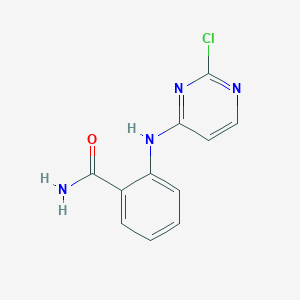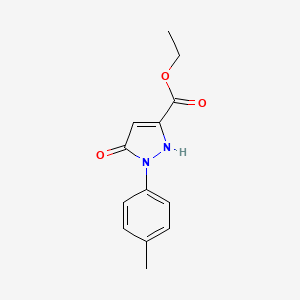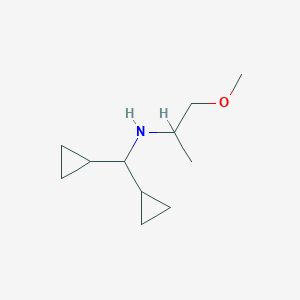
2-Methoxycarbonyl adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxycarbonyl adenosine, also known as adenosine-2-carboxylic acid methyl ester, is a highly potent and bioactive compound. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The molecular formula of this compound is C12H15N5O6, and it has a molecular weight of 325.28 g/mol. This compound is extensively used in the biomedical industry for research purposes, particularly in the study of cancer, viral infections, and autoimmune disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl adenosine involves several steps. One common method starts with the protection of the hydroxyl groups of adenosine using a suitable protecting group such as TIPDSi (triisopropylsilyl). The protected adenosine is then subjected to methylation using methyl iodide or dimethyl sulfate under alkaline conditions to introduce the methoxycarbonyl group . The final step involves the removal of the protecting groups to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Methoxycarbonyl adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Methoxycarbonyl adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme activity and cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 2-Methoxycarbonyl adenosine involves its interaction with specific enzymes and receptors. It selectively targets and engages enzymes and receptors implicated in the pathogenesis of various diseases. For instance, it can modulate the activity of adenosine receptors, which play a role in regulating immune responses, inflammation, and cell proliferation . The compound’s ability to influence these pathways makes it a valuable tool in biomedical research .
類似化合物との比較
2-Methoxycarbonyl adenosine can be compared with other adenosine derivatives such as:
Adenosine: The parent compound, which is involved in numerous physiological processes.
2’-Methoxy adenosine: Another derivative with similar applications but different structural features.
Adenosine-2-carboxylic acid: A compound with a carboxyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific structural modifications, which enhance its bioactivity and selectivity in targeting enzymes and receptors.
特性
分子式 |
C12H15N5O6 |
|---|---|
分子量 |
325.28 g/mol |
IUPAC名 |
methyl 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxylate |
InChI |
InChI=1S/C12H15N5O6/c1-22-12(21)9-15-8(13)5-10(16-9)17(3-14-5)11-7(20)6(19)4(2-18)23-11/h3-4,6-7,11,18-20H,2H2,1H3,(H2,13,15,16) |
InChIキー |
SUQFETLCLGLIGW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)



![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)


![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)




